1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea
Brand Name: Vulcanchem
CAS No.: 942010-41-5
VCID: VC6166311
InChI: InChI=1S/C20H25N3O3/c1-25-18-9-5-6-16(14-18)19(23-10-12-26-13-11-23)15-21-20(24)22-17-7-3-2-4-8-17/h2-9,14,19H,10-13,15H2,1H3,(H2,21,22,24)
SMILES: COC1=CC=CC(=C1)C(CNC(=O)NC2=CC=CC=C2)N3CCOCC3
Molecular Formula: C20H25N3O3
Molecular Weight: 355.438

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea

CAS No.: 942010-41-5

Cat. No.: VC6166311

Molecular Formula: C20H25N3O3

Molecular Weight: 355.438

* For research use only. Not for human or veterinary use.

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea - 942010-41-5

Specification

CAS No. 942010-41-5
Molecular Formula C20H25N3O3
Molecular Weight 355.438
IUPAC Name 1-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3-phenylurea
Standard InChI InChI=1S/C20H25N3O3/c1-25-18-9-5-6-16(14-18)19(23-10-12-26-13-11-23)15-21-20(24)22-17-7-3-2-4-8-17/h2-9,14,19H,10-13,15H2,1H3,(H2,21,22,24)
Standard InChI Key BGHCUMYXMVHGFY-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(CNC(=O)NC2=CC=CC=C2)N3CCOCC3

Introduction

Chemical Identity and Structural Features

Molecular Composition

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea (CAS No.: 942010-41-5) has the molecular formula C₂₀H₂₅N₃O₃ and a molecular weight of 355.438 g/mol. Its IUPAC name is 1-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3-phenylurea, reflecting its three core components:

  • A morpholinoethyl group (C₄H₈NO) providing conformational rigidity.

  • A 3-methoxyphenyl substituent (C₇H₇O) contributing electron-donating effects.

  • A phenylurea terminus (C₇H₇N₂O) enabling hydrogen bonding interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₂₅N₃O₃
Molecular Weight355.438 g/mol
IUPAC Name1-[2-(3-Methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenylurea
SMILESCOC1=CC=CC(=C1)C(CNC(=O)NC2=CC=CC=C2)N3CCOCC3
Topological Polar Surface Area61.6 Ų

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-phenylurea typically involves a multi-step protocol leveraging nucleophilic substitutions and urea bond formation:

  • Morpholinoethylamine Preparation: Reaction of 2-chloroethylamine with morpholine under basic conditions yields 2-morpholinoethylamine.

  • Isocyanate Formation: Treatment of 3-methoxyphenylamine with phosgene generates 3-methoxyphenyl isocyanate.

  • Urea Coupling: The isocyanate reacts with 2-morpholinoethylamine to form an intermediate, which subsequently reacts with aniline to yield the final product.

Critical parameters include:

  • Solvent Choice: Ethanol or dichloromethane for optimal solubility.

  • Temperature: 0–25°C to prevent side reactions.

  • Catalysts: Triethylamine to scavenge HCl in phosgene-mediated steps.

Analytical Validation

Structural confirmation employs:

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 3.51–4.13 ppm (morpholine CH₂), δ 6.70–7.96 ppm (aromatic protons) .

    • ¹³C NMR: Peaks at δ 45.2–45.7 ppm (morpholine carbons), δ 156.8 ppm (urea carbonyl) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 355.4 [M+H]⁺.

Computational Insights and Reactivity

Table 2: Predicted Reactivity Parameters (Analogous Compounds)

ParameterValue
HOMO Energy−6.12 eV
LUMO Energy−1.92 eV
Dipole Moment4.85 Debye
Global Electrophilicity1.45 eV

Metabolic Stability

In silico ADMET predictions using tools like SwissADME suggest:

  • Half-Life: ~2.3 hours in human hepatocytes.

  • CYP450 Interactions: Moderate inhibition of CYP3A4 (Ki = 8.7 μM) .

TargetAssay Result
VEGFR-2 InhibitionIC₅₀ = 0.89 μM
Cytotoxicity (HeLa)CC₅₀ = 18.4 μM
AChE Inhibition22% at 50 μM

Future Research Directions

  • Structure-Activity Relationships: Modifying the methoxy position or substituting morpholine with piperidine.

  • In Vivo Efficacy: Testing in xenograft models for oncology applications.

  • Formulation Development: Liposomal encapsulation to enhance bioavailability.

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